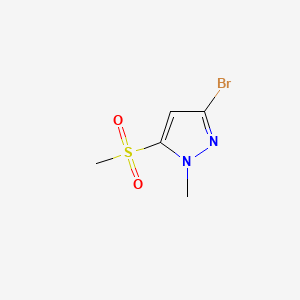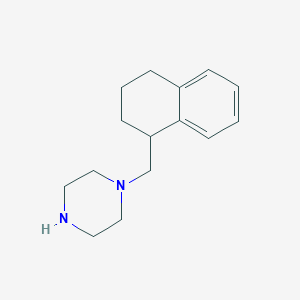
1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine is a chemical compound with the molecular formula C15H22N2. It is a derivative of piperazine, where the piperazine ring is substituted with a 1,2,3,4-tetrahydronaphthalen-1-ylmethyl group. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, particularly in targeting serotonin receptors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with piperazine in the presence of a suitable base. One common method involves the use of sodium hydride (NaH) as a base and tetrahydrofuran (THF) as a solvent. The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production processes.
化学反応の分析
Types of Reactions
1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of fully saturated compounds with no double bonds.
Substitution: Formation of N-alkylated piperazine derivatives.
科学的研究の応用
1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its interactions with various biological targets, including serotonin receptors, which are implicated in mood regulation and other neurological functions.
Medicine: Potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety, due to its activity at serotonin receptors.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine involves its interaction with serotonin receptors, particularly the 5-HT7 receptor. The compound acts as an agonist at this receptor, leading to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity. This interaction is believed to underlie its potential therapeutic effects in mood disorders.
類似化合物との比較
Similar Compounds
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: These compounds also target serotonin receptors and have similar pharmacological profiles.
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine: Another compound with a similar structure and receptor affinity.
Uniqueness
1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine is unique due to its specific substitution pattern, which confers distinct pharmacological properties. Its ability to selectively target the 5-HT7 receptor with high affinity makes it a valuable compound for research into serotonin-related disorders.
特性
分子式 |
C15H22N2 |
|---|---|
分子量 |
230.35 g/mol |
IUPAC名 |
1-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C15H22N2/c1-2-7-15-13(4-1)5-3-6-14(15)12-17-10-8-16-9-11-17/h1-2,4,7,14,16H,3,5-6,8-12H2 |
InChIキー |
OIFPOTIFLQMHHK-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=CC=CC=C2C1)CN3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


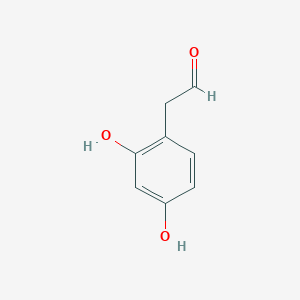
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride](/img/structure/B15323155.png)

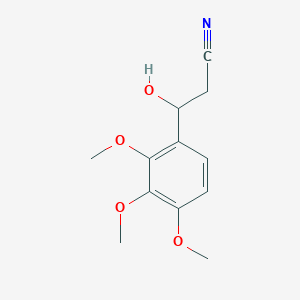
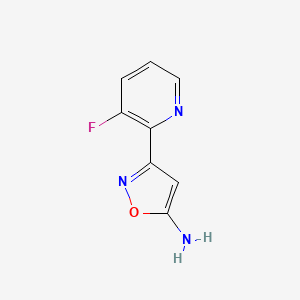
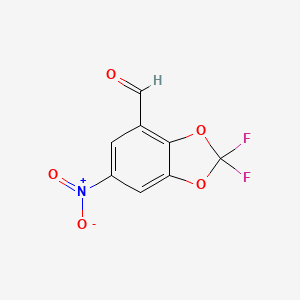

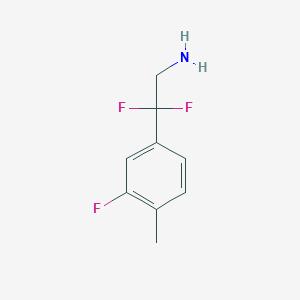

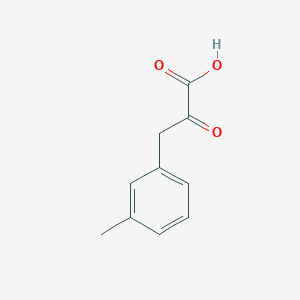

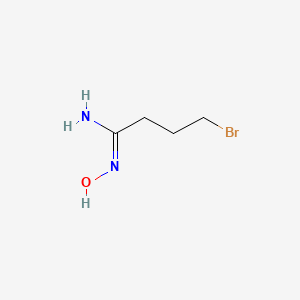
![1-[2-(Boc-amino)-5-pyrimidinyl]ethanone](/img/structure/B15323229.png)
